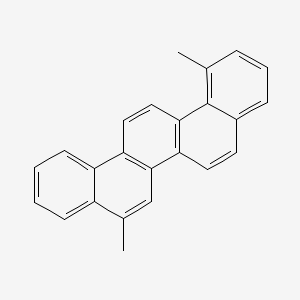![molecular formula C12H19O4P B14598320 Butyl methyl [hydroxy(phenyl)methyl]phosphonate CAS No. 61222-52-4](/img/structure/B14598320.png)
Butyl methyl [hydroxy(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl methyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl methyl [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of butyl methyl phosphonate with benzaldehyde under basic conditions. The reaction proceeds via the formation of a phosphonate ester intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and optimized reaction parameters ensures high efficiency and cost-effectiveness in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl methyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl methyl [hydroxy(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of butyl methyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phosphonate group mimics the transition state of enzyme-substrate complexes, making it an effective inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the phenyl group.
Methylphosphonic acid: A simpler phosphonic acid derivative without the butyl and phenyl groups.
Uniqueness
Butyl methyl [hydroxy(phenyl)methyl]phosphonate is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with a wide range of applications compared to simpler phosphon
Propriétés
Numéro CAS |
61222-52-4 |
|---|---|
Formule moléculaire |
C12H19O4P |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
[butoxy(methoxy)phosphoryl]-phenylmethanol |
InChI |
InChI=1S/C12H19O4P/c1-3-4-10-16-17(14,15-2)12(13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |
Clé InChI |
OIJDKDOWHKQTBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(C1=CC=CC=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)





![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)




![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)

